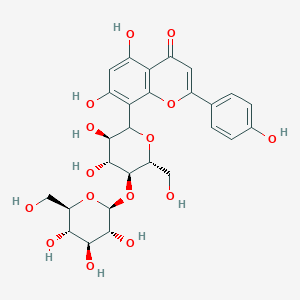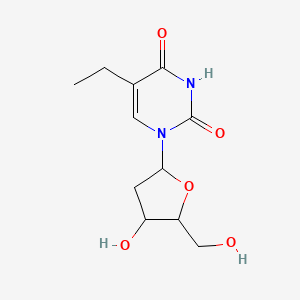
Epoxudine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxudine, also known as Edoxudine, is an antiviral compound that is an analogue of thymidine. It is particularly effective against the herpes simplex virus. This compound is used as a modulator for 5-fluorouracil, enhancing its therapeutic index by reducing catabolism and prolonging plasma and intratumoral concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epoxudine can be synthesized through various methods, including catalytic asymmetric epoxidation. This involves the use of metals with chiral ligands, such as the Sharpless and Jacobsen–Katsuki methods, as well as organocatalysts like chiral ketones .
Industrial Production Methods: In industrial settings, epoxides are often prepared via the peroxide acid method, which involves the direct oxidation of olefins with organic peroxy acids such as performic acid, peracetic acid, and peroxy benzoic acid .
Chemical Reactions Analysis
Types of Reactions: Epoxudine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxide compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of bases or acids
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or alcohols are used under acidic or basic conditions
Major Products: The major products formed from these reactions include various epoxide derivatives and substituted compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Epoxudine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its antiviral properties, particularly against the herpes simplex virus.
Industry: this compound is used in the production of fine chemicals, such as surfactants and epoxy resins.
Mechanism of Action
Epoxudine exerts its effects by inhibiting the replication of the herpes simplex virus. It acts as a thymidine analogue, interfering with the viral DNA synthesis. This inhibition is achieved by incorporating into the viral DNA, leading to chain termination and preventing further replication .
Comparison with Similar Compounds
Acyclovir: Another antiviral compound used against herpes simplex virus.
Ganciclovir: Used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Comparison: Epoxudine is unique in its ability to modulate 5-fluorouracil, enhancing its therapeutic index and offering protection to normal organs by increasing endogenous uridine levels. This sets it apart from other antiviral compounds like acyclovir and ganciclovir, which do not have this modulatory effect .
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17) |
InChI Key |
XACKNLSZYYIACO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10799072.png)

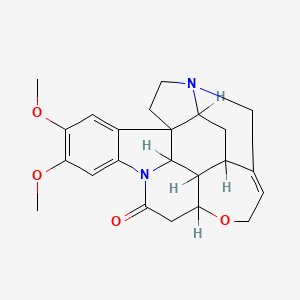
![3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B10799093.png)
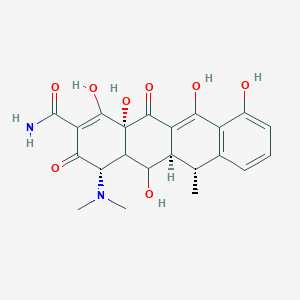

![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799115.png)
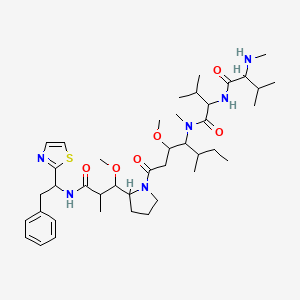
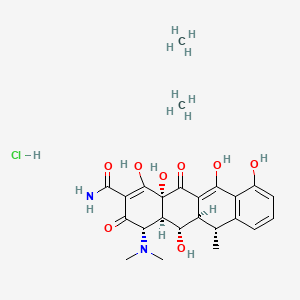
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B10799143.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10799158.png)
![(1R,2R,9S,13S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799164.png)
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799171.png)
